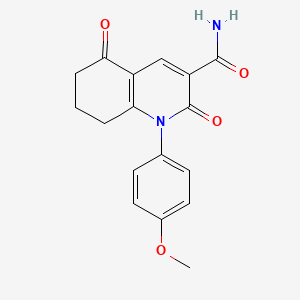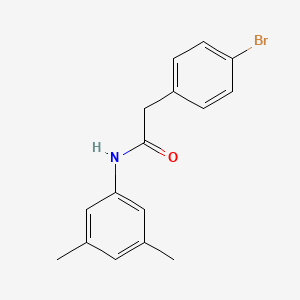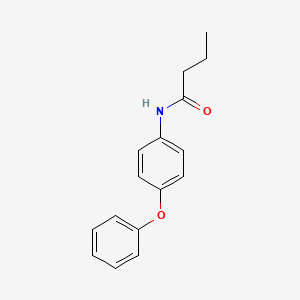
3-(5-isopropyl-1,2,4-oxadiazol-3-yl)-2-methoxy-6-phenylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 3-(5-isopropyl-1,2,4-oxadiazol-3-yl)-2-methoxy-6-phenylpyridine often involves oxidative cyclization of hydrazones, using oxidants like chloramine-T. This method has been applied in creating a series of novel oxadiazoles with significant antimicrobial activity, showcasing the versatility and potential of these compounds in synthesizing biologically active molecules (Gaonkar, Rai, & Prabhuswamy, 2006).
Molecular Structure Analysis
Polymorphism, a phenomenon where compounds exhibit multiple crystal forms, provides insight into the molecular structure of oxadiazole derivatives. Studies have revealed that these compounds can adopt different conformations and packing motifs in their crystal structures, affecting their stability and biological activity. For example, concomitant polymorphic forms of oxadiazole derivatives have been observed, with differences in crystal packing and hydrogen bonding patterns, indicating the influence of molecular structure on the compound's properties (Shishkina et al., 2020).
Chemical Reactions and Properties
Oxadiazole derivatives undergo a range of chemical reactions, including intramolecular replacement and cyclization, leading to the formation of stable conjugation systems. These reactions are crucial for modifying the compound's chemical structure and enhancing its biological activity. For instance, stereoselective synthesis techniques have enabled the creation of oxadiazole derivatives with specific configurations, contributing to their potential as antimicrobial agents (Yu et al., 2005).
Physical Properties Analysis
The physical properties of oxadiazole derivatives, such as their crystal structure, density, and solvatochromism behavior, are influenced by the nature of substituents and solvent polarity. These properties play a significant role in determining the compound's stability, solubility, and overall efficacy as a biologically active molecule. Research has shown that the introduction of specific substituents can lead to positive solvatochromism, indicating the compound's potential for diverse applications (Kakanejadifard et al., 2013).
Chemical Properties Analysis
The chemical properties of this compound derivatives, including their reactivity and interaction with biological targets, are key to their potential therapeutic applications. These compounds exhibit a range of activities, from antimicrobial to anticancer, depending on their chemical structure and the presence of functional groups. Their synthesis and characterization pave the way for developing new molecules with optimized properties for specific applications (Yakantham, Sreenivasulu, & Raju, 2019).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
3-(2-methoxy-6-phenylpyridin-3-yl)-5-propan-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-11(2)16-19-15(20-22-16)13-9-10-14(18-17(13)21-3)12-7-5-4-6-8-12/h4-11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OREOVHBLOLXNAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NO1)C2=C(N=C(C=C2)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-({4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}carbonyl)-1H-indole](/img/structure/B5733987.png)

![3-[1-(3-acetylphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5734009.png)

![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-5-bromo-2-thiophenecarbohydrazide](/img/structure/B5734024.png)
![methyl 4-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)carbonohydrazonoyl]benzoate](/img/structure/B5734042.png)
![2-(4-methylphenyl)-5-[(4-nitrobenzyl)thio]-1,3,4-oxadiazole](/img/structure/B5734044.png)

![N-benzoyl-2,3,4-trimethyl-4H-pyrrolo[1,2-a]benzimidazole-1-carboxamide](/img/structure/B5734052.png)
![3-chloro-4-methylbenzaldehyde {4-(diethylamino)-6-[(2-hydroxy-5-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazone](/img/structure/B5734053.png)
![4-(2-{[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}carbonohydrazonoyl)phenyl 3-(4-methoxyphenyl)acrylate](/img/structure/B5734059.png)

